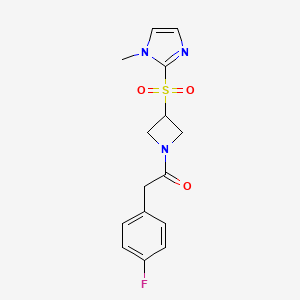
2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone , identified by its CAS number 915920-84-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15FN2O2S, with a molecular weight of approximately 286.35 g/mol. The structure features a 4-fluorophenyl group and an imidazole moiety, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O2S |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 915920-84-2 |
| Density | 1.327 g/cm³ |
| Boiling Point | 387.3 °C |
| Flash Point | 188 °C |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively, suggesting that the imidazolyl component in this compound may contribute to similar effects. Research has demonstrated that modifications in the side chains can enhance the antimicrobial efficacy against various pathogens .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that similar compounds with imidazole and sulfonyl groups can induce apoptosis in cancer cells. A study highlighted that compounds with a similar structure exhibited cytotoxic effects on tumorigenic cell lines, indicating a promising avenue for cancer treatment .
GABA-A Receptor Modulation
Compounds with structural similarities to This compound have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing anxiolytic and sedative medications. Research indicates that the presence of a fluorine atom enhances metabolic stability and receptor affinity .
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of imidazole were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, with the most effective derivatives containing sulfonamide groups similar to those found in our compound. The study concluded that structural modifications could lead to enhanced antimicrobial activity.
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of various imidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with sulfonamide substitutions showed increased apoptosis rates compared to controls, suggesting that This compound may exhibit similar anticancer properties .
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-18-7-6-17-15(18)23(21,22)13-9-19(10-13)14(20)8-11-2-4-12(16)5-3-11/h2-7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRANKVBMNEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













